1-[(3-Iodo-2-methylbenzoyl)amino]cyclobutane-1-carboxylic acid
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Overview
Description
1-[(3-Iodo-2-methylbenzoyl)amino]cyclobutane-1-carboxylic acid is an organic compound characterized by the presence of an iodo-substituted benzoyl group attached to a cyclobutane ring via an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Iodo-2-methylbenzoyl)amino]cyclobutane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-iodo-2-methylbenzoic acid and cyclobutane-1-carboxylic acid.
Activation of Carboxylic Acid: The carboxylic acid group of 3-iodo-2-methylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated 3-iodo-2-methylbenzoic acid is then reacted with cyclobutane-1-carboxylic acid to form the amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, large-scale reactors, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Iodo-2-methylbenzoyl)amino]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzoyl and cyclobutane moieties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution of the iodo group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products will vary depending on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: The major products are 3-iodo-2-methylbenzoic acid and cyclobutane-1-carboxylic acid.
Scientific Research Applications
1-[(3-Iodo-2-methylbenzoyl)amino]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Iodo-2-methylbenzoyl)amino]cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodo group can enhance the compound’s ability to form halogen bonds, which can be crucial in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Bromo-2-methylbenzoyl)amino]cyclobutane-1-carboxylic acid
- 1-[(3-Chloro-2-methylbenzoyl)amino]cyclobutane-1-carboxylic acid
- 1-[(3-Fluoro-2-methylbenzoyl)amino]cyclobutane-1-carboxylic acid
Comparison
Compared to its analogs with different halogen substituents (bromo, chloro, fluoro), 1-[(3-Iodo-2-methylbenzoyl)amino]cyclobutane-1-carboxylic acid is unique due to the larger atomic radius and higher polarizability of the iodine atom. This can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research fields.
Properties
IUPAC Name |
1-[(3-iodo-2-methylbenzoyl)amino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14INO3/c1-8-9(4-2-5-10(8)14)11(16)15-13(12(17)18)6-3-7-13/h2,4-5H,3,6-7H2,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIYLEYODSKVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)C(=O)NC2(CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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